molecular formula C16H12F2N2OS B4494916 (3-Amino-4-(difluoromethyl)-6-methylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone

(3-Amino-4-(difluoromethyl)-6-methylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone

Cat. No.: B4494916
M. Wt: 318.3 g/mol
InChI Key: PDUQKPPPGKOBEO-UHFFFAOYSA-N
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Description

(3-Amino-4-(difluoromethyl)-6-methylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone is a complex organic compound that features a thieno[2,3-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Amino-4-(difluoromethyl)-6-methylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong bases and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(3-Amino-4-(difluoromethyl)-6-methylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms .

Biology

In biological research, (3-Amino-4-(difluoromethyl)-6-methylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development .

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions .

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced conductivity or stability .

Mechanism of Action

The mechanism of action of (3-Amino-4-(difluoromethyl)-6-methylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the difluoromethyl group in (3-Amino-4-(difluoromethyl)-6-methylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone imparts unique chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it distinct from similar compounds .

Properties

IUPAC Name

[3-amino-4-(difluoromethyl)-6-methylthieno[2,3-b]pyridin-2-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2N2OS/c1-8-7-10(15(17)18)11-12(19)14(22-16(11)20-8)13(21)9-5-3-2-4-6-9/h2-7,15H,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDUQKPPPGKOBEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C(SC2=N1)C(=O)C3=CC=CC=C3)N)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(3-Amino-4-(difluoromethyl)-6-methylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone
Reactant of Route 2
(3-Amino-4-(difluoromethyl)-6-methylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone
Reactant of Route 3
(3-Amino-4-(difluoromethyl)-6-methylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone
Reactant of Route 4
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(3-Amino-4-(difluoromethyl)-6-methylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone
Reactant of Route 5
(3-Amino-4-(difluoromethyl)-6-methylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone
Reactant of Route 6
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(3-Amino-4-(difluoromethyl)-6-methylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone

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